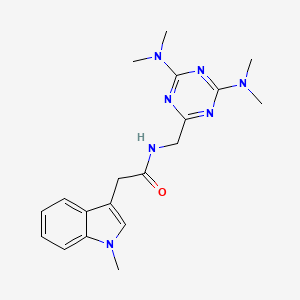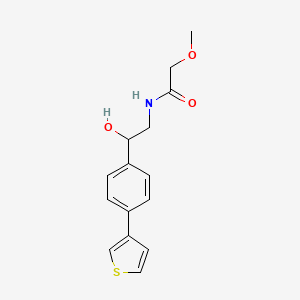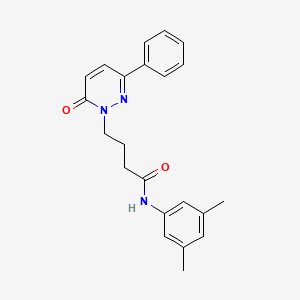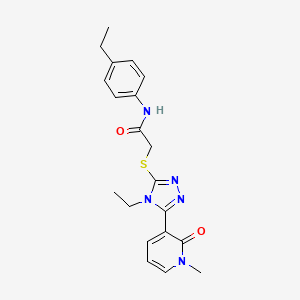![molecular formula C15H20N6O3S B2780191 [1,2,4]三唑并[1,5-a]嘧啶-2-基(4-(1,1-二氧代四氢-2H-噻吡喃-4-基)哌嗪-1-基)甲酮 CAS No. 1903637-36-4](/img/structure/B2780191.png)
[1,2,4]三唑并[1,5-a]嘧啶-2-基(4-(1,1-二氧代四氢-2H-噻吡喃-4-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H20N6O3S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality [1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成及化学性质
- 吡唑并[1,5-a]嘧啶的合成:吡唑并[1,5-a]嘧啶是嘌呤的类似物,由于其作为嘌呤生化反应中代谢拮抗剂的有利特性而被合成。它们以其抗锥虫活性而闻名(Abdelriheem, Zaki, & Abdelhamid, 2017)。
生物学和药理学性质
- 抗菌和抗肿瘤特性:对三唑并嘧啶衍生物噻唑并嘧啶的研究表明,一些化合物表现出有希望的抗菌活性,尽管没有观察到明显的抗肿瘤活性(Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004)。
- 1,2,4-三唑并[1,5-α]嘧啶的合成:已经制备了具有1,2,4-三唑并[1,5-α]嘧啶结构的化合物,表明具有降压特性的潜力(Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999)。
- 体外抗肿瘤、抗菌和抗氧化活性:对吡唑和嘧啶衍生物(包括吡唑并[1,5-a]嘧啶)的研究强调了它们显着的体外抗肿瘤、抗菌和抗氧化活性(Farag & Fahim, 2019)。
潜在医学应用
- 腺苷A2a受体拮抗剂:具有[1,2,4]三唑并[1,5-a][1,3,5]三嗪结构的化合物,类似于三唑并嘧啶,已显示出是有效的和选择性的腺苷A2a受体拮抗剂。这些类似物可能对治疗帕金森病有用(Vu et al., 2004)。
- 癌症治疗的潜力:三唑并嘧啶与Pt和Ru等金属的配合物因其对寄生虫的高活性和在癌症治疗中的潜在用途而受到关注(Fizer & Slivka, 2016)。
作用机制
Target of Action
The primary targets of this compound, also known as 4-(4-{[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione, are enzymes involved in various biochemical pathways . These enzymes play crucial roles in the metabolism of cells and are sensitive to inhibition by this compound .
Mode of Action
The compound interacts with its targets by binding to them, resulting in inhibition of their activity . This interaction is slow and tight-binding, and it can be readily dissociated by gel filtration . The compound’s inhibitory activity shows little variation across different plant sources, suggesting that its mode of action is consistent .
Biochemical Pathways
The compound affects the biochemical pathways involving the enzymes it targets . The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to changes in the metabolism of cells . The compound’s action on these pathways is modulated by uptake, translocation, and metabolism .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are key to its bioavailability . The compound’s inhibitory activity shows little variation across different plant sources, suggesting that uptake, translocation, and metabolism play key roles in modulating its herbicidal activity .
Result of Action
The result of the compound’s action is the disruption of normal cellular metabolism . This disruption leads to changes in the growth and development of cells, which can have various effects depending on the specific cells and organisms involved .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s ability to bind to its targets and inhibit their activity . These factors can also affect the compound’s ADME properties, thereby influencing its bioavailability .
属性
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c22-14(13-17-15-16-4-1-5-21(15)18-13)20-8-6-19(7-9-20)12-2-10-25(23,24)11-3-12/h1,4-5,12H,2-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBRPJCYSMLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2780108.png)

![2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2780111.png)


![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/no-structure.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2780115.png)

![N-(4-fluorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2780121.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2780126.png)

![2-Chloro-N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2780128.png)
